molecular formula C17H16N8O3 B4647419 N~2~-(1-ETHYL-3-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

N~2~-(1-ETHYL-3-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B4647419
M. Wt: 380.4 g/mol
InChI Key: XAQHGUHIQZBOOI-UHFFFAOYSA-N
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Description

N~2~-(1-ETHYL-3-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrazole ring fused with a triazolopyrimidine moiety

Properties

IUPAC Name

N-[1-ethyl-3-(furan-2-ylmethylcarbamoyl)pyrazol-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N8O3/c1-2-24-10-12(13(22-24)15(26)19-9-11-5-3-8-28-11)20-16(27)14-21-17-18-6-4-7-25(17)23-14/h3-8,10H,2,9H2,1H3,(H,19,26)(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQHGUHIQZBOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NCC2=CC=CO2)NC(=O)C3=NN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(1-ETHYL-3-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring. This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.

    Introduction of the Furylmethyl Group: The furylmethyl group is introduced through a nucleophilic substitution reaction, where the pyrazole intermediate reacts with a furylmethyl halide in the presence of a base.

    Formation of the Triazolopyrimidine Moiety: The triazolopyrimidine ring is formed by cyclization of the pyrazole intermediate with a suitable triazole precursor under reflux conditions.

    Final Coupling and Purification: The final step involves coupling the triazolopyrimidine intermediate with an ethyl isocyanate to form the desired compound. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce costs. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N~2~-(1-ETHYL-3-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole or triazolopyrimidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine and alcohol derivatives.

    Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

N~2~-(1-ETHYL-3-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N2-(1-ETHYL-3-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(1-METHYL-3-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
  • N~2~-(1-ETHYL-3-{[(2-THIENYLMETHYL)AMINO]CARBONYL}-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Uniqueness

N~2~-(1-ETHYL-3-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(1-ETHYL-3-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~2~-(1-ETHYL-3-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

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